molecular formula C14H22N2 B8444553 4-(3-Phenylaminopropyl)piperidine

4-(3-Phenylaminopropyl)piperidine

Cat. No. B8444553
M. Wt: 218.34 g/mol
InChI Key: UERLPVUQLRIZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756393B2

Procedure details

Starting materials: 1-Methyl-4-piperidone (1.1 ml, 7.4 mmol, 1.0 eq.), 3-phenylpropylamine (1.35 g, 1.0 eq.).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[C:9]1(CCCN)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:9]1([NH:2][CH2:3][CH2:4][CH2:5][CH:5]2[CH2:4][CH2:3][NH:2][CH2:7][CH2:6]2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NCCCC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.